Head-to-Head Tolerability Comparison: Nifurtimox vs. Benznidazole Adverse Event Rates in a Colombian Cohort (2024)
In a 2024 prospective clinical study of 121 indigenous Chagas patients in Colombia, benznidazole (BNZ) caused significantly fewer, milder, shorter, and more easily treatable side effects compared with nifurtimox (NFX). Specifically, 65% of BNZ recipients experienced at least one adverse event [1]. Because the two drugs are the only licensed options, procurement decisions must account for the subgroup of BNZ-intolerant patients (~35% who tolerate BNZ without adverse events, plus those who discontinue) who require NFX as a second-line alternative. This clinical differentiator cannot be inferred from in vitro potency data alone.
| Evidence Dimension | Proportion of patients experiencing ≥1 adverse event during treatment |
|---|---|
| Target Compound Data | NFX adverse event rate higher; BNZ AE rate = 65% (79/121 patients) |
| Comparator Or Baseline | Benznidazole (BNZ): 65% (79/121) of patients with ≥1 adverse event |
| Quantified Difference | BNZ adverse events significantly fewer, milder, shorter, and more treatable than NFX (p < 0.05) |
| Conditions | Prospective observational study; 121 adult indigenous patients; oral BNZ or NFX standard dosing; Colombia, 2020–2024 |
Why This Matters
A significant minority of patients cannot tolerate BNZ and therefore require NFX as the only licensed alternative, making NFX procurement non-negotiable for comprehensive Chagas treatment programs.
- [1] Kann S, Concha G, Frickmann H, et al. Chagas Disease: Comparison of Therapy with Nifurtimox and Benznidazole in Indigenous Communities in Colombia. J Clin Med. 2024;13(9):2565. View Source
